molecular formula C18H24ClNO3S B2714029 Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- CAS No. 681852-14-2

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-

Cat. No.: B2714029
CAS No.: 681852-14-2
M. Wt: 369.9
InChI Key: BCVJOLGKSCSYDL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-, is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chloro group at position 5, a methoxy group at position 2, and an adamantane-containing N-alkyl chain. Adamantane, a rigid diamondoid hydrocarbon, is frequently incorporated into pharmacophores to enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors where hydrophobic interactions are critical . Its structural complexity necessitates advanced crystallographic techniques for elucidation, as evidenced by the widespread use of SHELX programs in small-molecule refinement .

Properties

IUPAC Name

N-(1-adamantylmethyl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S/c1-23-16-3-2-15(19)7-17(16)24(21,22)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVJOLGKSCSYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of adamantanone with appropriate sulfonamide precursors under controlled conditions. For instance, the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst is a known route .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation within tumor cells . This inhibition disrupts the cellular environment, leading to reduced tumor growth and increased apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include other benzenesulfonamide derivatives with adamantane-based substituents. A key patent (EP2024XXXX) describes N-((adamantan-1-yl)carbamoyl)-benzenesulfonamide derivatives as soluble epoxide hydrolase (sEH) inhibitors for hypertension treatment . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Feature Target Compound Patent Compound (EP2024XXXX)
Core Structure Benzenesulfonamide Benzenesulfonamide
Adamantane Attachment N-(adamantan-1-yl)methyl N-(adamantan-1-yl)carbamoyl
Substituents 5-chloro, 2-methoxy Variable (e.g., 4-fluoro, 3-nitro)
Therapeutic Target Undisclosed (hypothesized: sEH or carbonic anhydrase) Soluble epoxide hydrolase (sEH) inhibitors
Bioactivity Limited public data IC₅₀ values for sEH inhibition: 10–50 nM
Solubility Likely low due to adamantane Improved via carbamoyl linkage (patent claim)

Key Differences:

Functional Group Linkage: The target compound uses a methyl bridge between the adamantane and sulfonamide, while the patent compound employs a carbamoyl group.

Substituent Effects: The 5-chloro and 2-methoxy groups in the target compound could modulate electronic properties (e.g., electron-withdrawing vs.

Therapeutic Scope : The patent compound’s explicit role as an sEH inhibitor suggests a mechanism for hypertension, whereas the target compound’s application remains speculative without published data.

Research Findings and Limitations

  • Crystallographic Data: Structural determination of adamantane-containing sulfonamides often relies on SHELX-based refinement due to their complex, rigid frameworks .
  • Biological Activity: While the patent compound demonstrates nanomolar sEH inhibition, the target compound’s bioactivity profile is undocumented. Adamantane’s role in enhancing blood-brain barrier penetration could position it for central nervous system (CNS) targets, but this requires validation.

Biological Activity

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide group linked to an adamantane moiety, with additional substituents including a chlorine atom and a methoxy group. Its molecular formula is C15H18ClN1O3S, and it is classified as an aromatic amine due to the presence of the benzenesulfonamide group. The unique structural features contribute to its interaction with various biological targets.

Property Description
Molecular FormulaC15H18ClN1O3S
Molecular Weight319.83 g/mol
Functional GroupsSulfonamide, Chlorine, Methoxy
ClassificationAromatic Amine, Sulfonamide

Synthesis

The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- typically involves multiple synthetic steps. Common methods include:

  • Reactions with Adamantane Derivatives : Functionalization of adamantane derivatives to introduce the sulfonamide linkage.
  • Controlled Conditions : Utilizing techniques such as continuous flow reactors to enhance yield and selectivity.
  • Characterization Techniques : The compound's structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Research indicates that compounds with similar structures often exhibit enzyme inhibitory or receptor modulatory activities. The mechanism of action for Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- may involve:

  • Enzyme Inhibition : Interacting with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate various physiological responses.

Antimicrobial Properties

Studies have shown that benzenesulfonamides can possess significant antimicrobial activity. For instance, compounds structurally related to Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Anticancer Activity

Several case studies have explored the anticancer potential of sulfonamide derivatives. For example:

  • In Vitro Studies : Compounds similar to Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
  • Mechanistic Insights : The anticancer activity is often associated with the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

  • Study on Anticancer Efficacy : A study published in Molecules demonstrated that a series of benzenesulfonamide derivatives exhibited potent cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Activity Assessment : Another research highlighted the antimicrobial properties of sulfonamides against Staphylococcus aureus and Escherichia coli, suggesting their potential use as therapeutic agents .

Q & A

Q. What synthetic strategies are employed to prepare benzenesulfonamide derivatives with adamantane and chloro-methoxy substituents?

Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 5-chloro-2-methoxybenzoic acid derivatives with adamantane-containing amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C .
  • Sulfonylation : Introducing sulfonyl chloride groups via chlorosulfonic acid under neat conditions, followed by reaction with amines or alcohols to form sulfonamide or sulfonate linkages .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating intermediates and final products, with yields ranging from 37% to 93% depending on steric and electronic factors .

Q. How are structural and purity characteristics validated for this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent integration (e.g., adamantane methylene protons at δ ~1.7–2.1 ppm, aromatic protons for chloro-methoxy groups at δ ~6.8–7.5 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles to validate stereochemistry and intermolecular interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, especially for intermediates with labile functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement?

  • SHELXL workflows : Use the TWIN and BASF commands to model twinned data, and PART instructions to handle disordered adamantane or sulfonamide groups. High-resolution data (>1.0 Å) improves refinement robustness .
  • Validation tools : The WinGX suite integrates ORTEP-3 for visualizing thermal ellipsoids and identifying overfitting in torsion angles .

Q. What experimental designs are optimal for confirming biological activity (e.g., NLRP3 or Navinhibition)?

  • In vitro assays :
    • NLRP3 inflammasome inhibition : Measure IL-1β secretion in LPS-primed macrophages after ATP-induced NLRP3 activation .
    • Nav1.8 channel blocking : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human Nav1.8 .
  • In vivo models :
    • Analgesic efficacy : Rodent models (e.g., formalin-induced pain) with dose-dependent comparisons to reference inhibitors (e.g., PF-06305591) .

Q. How are structure-activity relationships (SAR) analyzed for adamantane-modified benzenesulfonamides?

  • Derivative libraries : Synthesize analogues with variations in:
    • Adamantane substitution : Compare N-(adamantan-1-yl)methyl vs. N-(adamantan-2-yl)methyl to assess steric effects on target binding .
    • Sulfonamide linkers : Replace sulfonamide with carbamate or urea groups to modulate solubility and hydrogen-bonding capacity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to NLRP3 or Nav1.8, guided by crystallographic poses of similar inhibitors .

Q. What strategies mitigate low yields in sulfonamide coupling reactions?

  • Activation of sulfonyl chlorides : Pre-activate with NaHCO₃ in THF/H₂O (2:1) to enhance nucleophilicity of amines .
  • Microwave-assisted synthesis : Reduce reaction times for sterically hindered adamantane-amine couplings, improving yields by 15–20% .

Q. How is stereochemical integrity maintained during synthesis of chiral derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during asymmetric amide bond formation .
  • HPLC chiral separation : Employ Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases to resolve enantiomers post-synthesis .

Q. What computational methods predict metabolic stability of this compound?

  • ADMET profiling : Tools like SwissADME calculate logP (aim for 2.5–3.5 for blood-brain barrier penetration) and cytochrome P450 inhibition risks .
  • MetaSite : Simulates phase I metabolism to identify vulnerable sites (e.g., demethylation of the methoxy group) .

Methodological Resources

  • Crystallography : SHELX (refinement), WinGX (visualization), and CCDC Mercury (intermolecular interaction analysis) .
  • Synthetic protocols : Optimized procedures for sulfonylation and amide coupling .
  • Biological assays : Standardized NLRP3 and Nav1.8 inhibition protocols with positive controls .

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